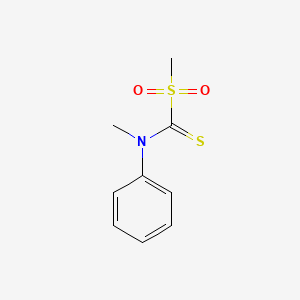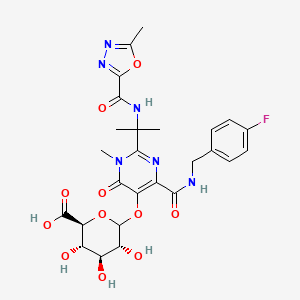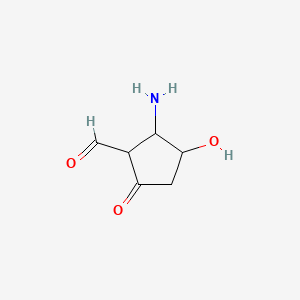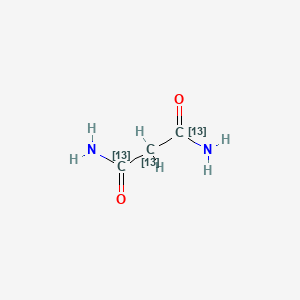![molecular formula C41H64N8O14 B13829562 Glu-Val-Asn-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Ala-Glu-Phe](/img/structure/B13829562.png)
Glu-Val-Asn-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Ala-Glu-Phe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glu-Val-Asn-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Ala-Glu-Phe involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA (trifluoroacetic acid) to remove protecting groups .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 93% .
化学反応の分析
Types of Reactions
Glu-Val-Asn-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Ala-Glu-Phe can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the amino or hydroxyl groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like NaBH4 (sodium borohydride) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce amines or alcohols .
科学的研究の応用
Glu-Val-Asn-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Ala-Glu-Phe has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in inhibiting β-secretase, which is crucial in Alzheimer’s disease research.
Medicine: Potential therapeutic agent for treating neurodegenerative diseases by reducing amyloid-beta production.
Industry: Utilized in the development of diagnostic tools and assays for detecting β-secretase activity.
作用機序
The compound exerts its effects by inhibiting brain β-secretase, an enzyme that cleaves amyloid precursor protein (APP) to produce amyloid-beta peptides. By blocking this enzyme,
特性
分子式 |
C41H64N8O14 |
|---|---|
分子量 |
893.0 g/mol |
IUPAC名 |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-4-amino-1-[[(4R,5R,7R)-8-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-hydroxy-2,7-dimethyl-8-oxooctan-4-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C41H64N8O14/c1-20(2)16-27(46-39(60)28(19-31(43)51)47-40(61)34(21(3)4)49-37(58)25(42)12-14-32(52)53)30(50)17-22(5)35(56)44-23(6)36(57)45-26(13-15-33(54)55)38(59)48-29(41(62)63)18-24-10-8-7-9-11-24/h7-11,20-23,25-30,34,50H,12-19,42H2,1-6H3,(H2,43,51)(H,44,56)(H,45,57)(H,46,60)(H,47,61)(H,48,59)(H,49,58)(H,52,53)(H,54,55)(H,62,63)/t22-,23+,25+,26+,27-,28+,29+,30-,34+/m1/s1 |
InChIキー |
NIOCOJFPGCXNKL-VZXRQOAXSA-N |
異性体SMILES |
C[C@H](C[C@H]([C@@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
正規SMILES |
CC(C)CC(C(CC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


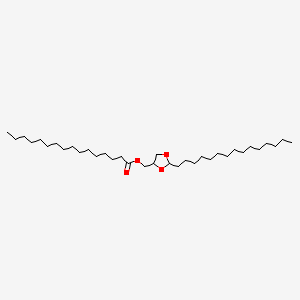

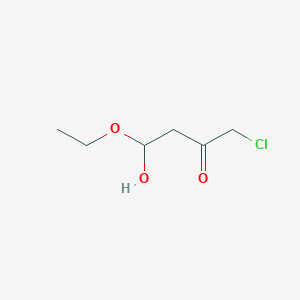
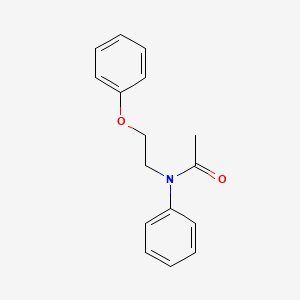
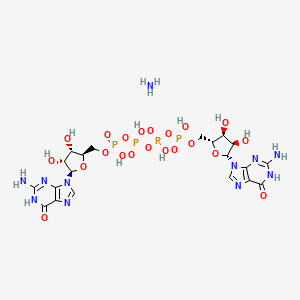
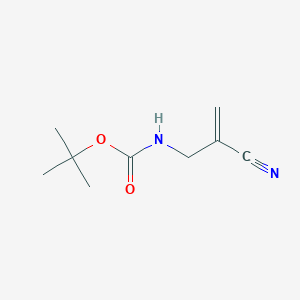
![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,ethyl ester](/img/structure/B13829520.png)
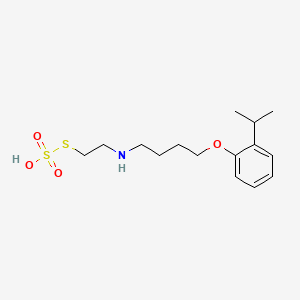
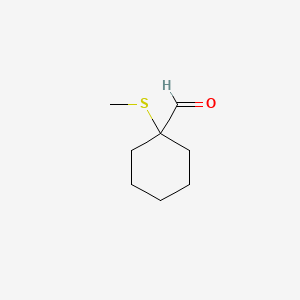
![2,4-Bis[8-hydroxy-1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-yl]squaraine](/img/structure/B13829547.png)
